1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Overview
Description
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is a useful research compound. Its molecular formula is C13H20N2O4 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Oxidative Decarboxylation : Renaud and Seebach (1986) demonstrated the preparation of enantiomerically pure pyrrolidine derivatives from trans-4-Hydroxy-L-proline, a structurally similar compound to the one , through electrochemical oxidative decarboxylation and titanium-tetrachloride-mediated reaction with nucleophiles (Renaud & Seebach, 1986).
Asymmetric Michael Addition : Singh et al. (2013) utilized a derivative of L-proline as an organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, indicating the potential catalytic utility of related compounds (Singh et al., 2013).
Conformational Analysis of Proline Derivatives : Koskinen et al. (2005) studied the conformational aspects of cis- and trans-4-tert-butylprolines, derivatives of L-proline, emphasizing the impact of substitutions on the pyrrolidine ring conformations, relevant for understanding the structural dynamics of similar compounds (Koskinen et al., 2005).
Stereoselective Synthesis : Mahboobi et al. (1998) focused on the diastereoselective synthesis of pyrrolidinone derivatives starting from L-proline, demonstrating the potential for creating specific stereochemical configurations in similar compounds (Mahboobi et al., 1998).
Structural and Conformational Studies : Fonari et al. (2006) conducted structural and conformational analyses of 4-hydroxy-L-proline derivatives, highlighting the importance of such studies for understanding the chemical behavior and potential applications of similar compounds (Fonari et al., 2006).
Properties
IUPAC Name |
(2S)-1-[4-oxo-4-[(2S)-pyrrolidin-2-yl]butanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(9-3-1-7-14-9)5-6-12(17)15-8-2-4-10(15)13(18)19/h9-10,14H,1-8H2,(H,18,19)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVBOVVXXBUFFZ-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)CCC(=O)N2CCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)CCC(=O)N2CCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.